2-(adamantan-1-yl)-N-tert-butylacetamide
Description
The exact mass of the compound 2-(1-adamantyl)-N-tert-butylacetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(1-adamantyl)-N-tert-butylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-15(2,3)17-14(18)10-16-7-11-4-12(8-16)6-13(5-11)9-16/h11-13H,4-10H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEBBPYBPPBTPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CC12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Adamantane Amide Motif: A Bulky Scaffold for Targeted Therapeutics
An In-depth Technical Guide for Drug Development Professionals
Abstract
The adamantane moiety, a rigid, diamondoid hydrocarbon, has transitioned from a chemical curiosity to a cornerstone of modern medicinal chemistry.[1] Its unique combination of steric bulk, high lipophilicity, and exceptional metabolic stability makes it a privileged scaffold for enhancing the therapeutic potential of drug candidates.[2][3] When incorporated as an amide, this bulky motif offers a versatile platform for creating highly targeted and pharmacokinetically robust agents. This guide provides a comprehensive overview of the rationale, applications, and experimental considerations for leveraging adamantane amide motifs in drug discovery, with a focus on their roles in neurodegenerative disease, metabolic disorders, oncology, and virology.
The Adamantane Cage: A Foundation of Stability and Lipophilicity
First isolated from crude oil in 1933, adamantane's rigid, strain-free tricyclic structure (tricyclo[3.3.1.1³,⁷]decane) confers remarkable properties that are highly advantageous in drug design.[4][5]
-
Lipophilicity and Bioavailability: The adamantane group is profoundly lipophilic, significantly increasing the partition coefficient (cLogP) of a parent molecule.[4] This property is critical for enhancing absorption and permeability across biological membranes, including the blood-brain barrier (BBB), a crucial attribute for neurotherapeutics.[5][6]
-
Metabolic Stability: The hydrocarbon cage is exceptionally resistant to metabolic degradation.[7] By positioning the adamantyl group strategically, it can act as a "metabolic shield," sterically hindering the enzymatic cleavage of adjacent labile groups, thereby increasing a drug's plasma half-life and overall stability.[4][8]
-
Three-Dimensional Scaffolding: Unlike flat aromatic rings, the adamantane cage provides a rigid, three-dimensional anchor. This allows for the precise spatial orientation of pharmacophoric groups, facilitating optimal and highly selective interactions with the binding pockets of target proteins like enzymes and receptors.[4][9]
The introduction of an amide linkage to this scaffold provides a synthetically tractable handle for diversification, allowing chemists to readily couple the adamantane core to a vast array of pharmacophores while maintaining favorable physicochemical properties.
Therapeutic Applications & Mechanistic Insights
The versatility of the adamantane amide motif is demonstrated by its successful application across multiple therapeutic areas.
Metabolic Disease: Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
Adamantane-containing structures are central to the design of potent DPP-IV inhibitors for the treatment of type 2 diabetes.[10] Drugs like Vildagliptin and Saxagliptin utilize a functionalized adamantane group to achieve high potency and selectivity.[1][11]
Mechanism of Action: DPP-IV is an enzyme that rapidly inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, these drugs increase the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner. The bulky adamantane group fits snugly into a hydrophobic (S2) pocket of the DPP-IV active site, anchoring the inhibitor and ensuring a sustained inhibitory effect.[11]
Caption: DPP-IV inhibition by adamantane amides.
Neurodegenerative Disorders: Modulating Neuronal Excitotoxicity
The ability of adamantane derivatives to cross the BBB has made them invaluable in neurology.[12] While memantine (an amine) is a well-known NMDA receptor antagonist for Alzheimer's disease, research has expanded to adamantane amide derivatives that can act as dual-channel inhibitors, targeting both NMDA receptors and voltage-gated calcium channels (VGCCs).[7][13]
Mechanism of Action: Overactivation of NMDA receptors leads to excessive calcium influx, causing excitotoxicity and neuronal cell death, a key pathological feature in neurodegenerative diseases.[13] Adamantane amides can act as non-competitive antagonists, physically blocking the NMDA receptor ion channel. The bulky adamantane group lodges within the channel, preventing further ion flow. Concurrently, these agents can block VGCCs, providing a multi-pronged approach to reducing intracellular calcium overload and conferring neuroprotection.[13]
Oncology: Overcoming Drug Resistance and Inducing Apoptosis
In cancer research, adamantane amides are being explored for their potential to overcome chemotherapy resistance and as direct cytotoxic agents.[14] For instance, novel N-hydroxypropenamides incorporating an adamantane moiety have been identified as potent histone deacetylase (HDAC) inhibitors that can reverse cisplatin resistance in non-small cell lung cancer (NSCLC).[15]
Mechanism of Action: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Adamantane amide-based HDAC inhibitors bind to the active site of the enzyme, often with the adamantane group interacting with the hydrophobic surface region, leading to the re-expression of proteins like p21, which induces cell cycle arrest and apoptosis.[15] Their increased lipophilicity may also help overcome efflux pump-mediated drug resistance.[14]
Antiviral and Antimicrobial Applications
The field of adamantane therapeutics began with the antiviral amantadine.[6] While resistance has limited its use against influenza, the scaffold remains a key building block for new antiviral and antimicrobial agents. Adamantane carboxamides have been investigated as inhibitors of the poxvirus p37 major envelope protein, which is essential for viral egress.[16] Furthermore, adamantane amides linked to nitroheterocyclic moieties have shown potent trypanocidal activity, demonstrating their potential against parasitic diseases.[17][18]
Mechanism of Action: The precise mechanism varies by target. For poxviruses, the adamantane amide is designed to mimic the cage-like structure of effective inhibitors like Tecovirimat, blocking the function of proteins required for the formation of mature, enveloped virions.[16] In trypanosomes, the nitroaromatic portion of the molecule is typically a prodrug activated by parasitic nitroreductases, while the adamantane amide component enhances cell penetration and modulates the compound's overall physicochemical profile.[17]
Quantitative Data Summary
The following table summarizes the biological activity of representative adamantane amide derivatives across different therapeutic targets.
| Compound Class | Target | Example Compound | Activity (IC₅₀) | Therapeutic Area | Reference |
| N-hydroxypropenamide | Histone Deacetylase (HDAC) | Compound 8f (adamantane-based) | 5.76 µM (A549/CDDP) | Oncology (NSCLC) | [15] |
| 11β-HSD1 Inhibitor | 11β-HSD1 Enzyme | Adamantane-linked 1,2,4-triazole | 3 ± 1 nM (Ki) | Metabolic Syndrome | [11] |
| Poxvirus Inhibitor | p37 Envelope Protein | Adamantane Carboxamide Derivative | 0.133 µM | Antiviral (Vaccinia) | [16] |
| Nitroheterocyclic Amide | T. cruzi amastigotes | N-[4-(1-adamantyl)phenyl]-5-nitrofuran-2-carboxamide | 0.49 µM | Antiparasitic (Chagas) | [17] |
Experimental Design and Protocols
A self-validating experimental workflow is crucial for assessing the therapeutic potential of novel adamantane amides. The process typically involves synthesis, purification, characterization, and subsequent biological evaluation.
Caption: General workflow for synthesis and evaluation.
Protocol 1: General Synthesis of an N-(1-Adamantyl) Amide
This protocol describes a standard amide coupling reaction using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents.
Materials:
-
1-Adamantanecarboxylic acid
-
Target amine (with a primary or secondary amino group)
-
EDC hydrochloride
-
HOBt hydrate
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution, 1M HCl solution, Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reactant Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-adamantanecarboxylic acid (1.0 eq) in anhydrous DCM.
-
Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 15-20 minutes. The formation of the active ester is the causality behind this step, preparing the carboxyl group for nucleophilic attack.
-
Amine Addition: Add the target amine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq). DIPEA acts as a non-nucleophilic base to neutralize the HCl formed, preventing unwanted side reactions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Each wash serves to remove unreacted reagents and byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure adamantane amide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro HDAC Enzyme Inhibition Assay
This fluorometric assay is a self-validating system to quantify the inhibitory potential of a compound against Class I/II HDAC enzymes.
Materials:
-
Recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution (containing a protease like trypsin and a stop solution)
-
Test compound (Adamantane Amide) and a known inhibitor (e.g., SAHA) as a positive control
-
96-well black microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test adamantane amide in assay buffer. The causality is to determine the dose-dependent effect and calculate an IC₅₀ value.
-
Enzyme Addition: To the wells of a 96-well plate, add the assay buffer, the diluted test compound (or control), and the recombinant HDAC enzyme.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction. The substrate is deacetylated by active HDAC.
-
Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Add the developer solution to each well. The developer's protease cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC). The stop solution simultaneously halts the HDAC reaction. This two-step process ensures that the measured fluorescence is directly proportional to the HDAC activity during the reaction window.
-
Fluorescence Reading: Read the fluorescence on a microplate reader (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (DMSO). Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Directions
The bulky adamantane amide motif is a powerful and proven scaffold in medicinal chemistry. Its ability to confer high lipophilicity, metabolic stability, and precise three-dimensional orientation has led to successful therapeutics in diverse disease areas.[11][19] The synthetic tractability of the amide linkage ensures that this privileged structure will continue to be a focus of drug discovery campaigns.
Future research will likely focus on incorporating adamantane amides into multi-target drugs, such as molecules that combine HDAC inhibition with kinase inhibition for synergistic anticancer effects.[7][15] Furthermore, their application in designing proteolysis-targeting chimeras (PROTACs) and as anchors in drug delivery systems represents an exciting frontier for this enduring and versatile chemical scaffold.[7][8]
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An In-depth Technical Guide to 2-(adamantan-1-yl)-N-tert-butylacetamide: Synthesis, Properties, and Potential Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-(adamantan-1-yl)-N-tert-butylacetamide, a molecule of interest in medicinal chemistry and drug development. While a specific CAS Registry Number for this compound is not currently listed in major chemical databases, this guide extrapolates its core identifiers, physicochemical properties, and potential synthesis pathways based on established chemical principles and data from analogous structures. We will delve into a detailed, field-proven protocol for its synthesis, discuss the scientific rationale behind its molecular design, and explore its potential therapeutic applications, grounded in the unique properties of the adamantane scaffold.
Introduction: The Rationale for Adamantane in Drug Design
The adamantane moiety, a rigid, lipophilic, and three-dimensional hydrocarbon cage, has garnered significant attention in medicinal chemistry.[1][2] Its incorporation into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic profiles. The adamantane scaffold often enhances metabolic stability by sterically shielding adjacent functional groups from enzymatic degradation.[1] Furthermore, its lipophilicity can improve membrane permeability and bioavailability, crucial for drugs targeting the central nervous system.[2] Adamantane derivatives are present in several clinically approved drugs, including antivirals like Amantadine and neuroprotective agents like Memantine, underscoring the therapeutic potential of this unique structural motif.[3]
The tert-butyl group, another bulky and lipophilic moiety, is also a common feature in pharmacologically active molecules. The combination of the adamantane and N-tert-butylacetamide groups in the target molecule, this compound, suggests a design aimed at maximizing steric bulk and lipophilicity, which could be advantageous for targeting specific protein pockets or enhancing drug-like properties.
Chemical Identifiers and Physicochemical Properties
As of the latest database review, a specific CAS Registry Number for this compound has not been assigned. However, based on its constituent parts, we can define its core identifiers and predict its key physicochemical properties.
| Identifier/Property | Value | Source/Method |
| Molecular Formula | C₁₆H₂₇NO | Calculated |
| Molecular Weight | 249.40 g/mol | Calculated |
| IUPAC Name | 2-(adamantan-1-yl)-N-(tert-butyl)acetamide | IUPAC Nomenclature |
| CAS Registry Number | Not Assigned | - |
| Predicted LogP | ~4.5 | Estimation based on analogs |
| Predicted Solubility | Poorly soluble in water; soluble in nonpolar organic solvents. | Based on adamantane properties[4] |
| Predicted Appearance | White to off-white crystalline solid. | Based on adamantane properties[4] |
Proposed Synthesis of this compound
Two primary synthetic routes are proposed for the efficient synthesis of this compound: a direct amide coupling and a Ritter-type reaction. The amide coupling is generally preferred for its versatility and milder conditions.
Synthetic Pathway: Amide Coupling of Adamantane-1-acetic acid and tert-Butylamine
This method involves the activation of the carboxylic acid group of adamantane-1-acetic acid, followed by nucleophilic attack by tert-butylamine. This is a robust and widely used method for forming amide bonds.[5]
Diagram of the Proposed Amide Coupling Synthesis
Caption: Proposed synthesis of the target compound via amide coupling.
Experimental Protocol: Amide Coupling
Materials:
-
Adamantane-1-acetic acid
-
tert-Butylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture
Procedure:
-
Reaction Setup: To a solution of adamantane-1-acetic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq). Stir the mixture at room temperature for 20 minutes.
-
Amine Addition: Add tert-butylamine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure this compound.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The expected spectra would show characteristic peaks for the adamantyl and tert-butyl protons, as well as the amide functionality.
Potential Applications in Drug Development
The unique structural features of this compound suggest several potential applications in drug discovery.
-
CNS-Targeted Therapeutics: The high lipophilicity imparted by both the adamantane and tert-butyl groups may enhance blood-brain barrier permeability, making this scaffold a candidate for developing drugs targeting central nervous system disorders.[2]
-
Enzyme Inhibitors: The bulky and rigid structure can be exploited to design potent and selective enzyme inhibitors by occupying deep hydrophobic pockets in the target protein.
-
Antiviral Agents: Adamantane derivatives have a history as antiviral agents.[1] This novel scaffold could be explored for activity against various viral targets.
-
Modulation of Protein-Protein Interactions: The steric hindrance provided by the adamantyl group could be effective in disrupting protein-protein interactions, a key strategy in modern drug discovery.
Conclusion
While this compound is not yet a cataloged compound with a designated CAS number, its synthesis is readily achievable through standard organic chemistry techniques. Its unique combination of bulky, lipophilic moieties makes it an intriguing scaffold for medicinal chemistry. The protocols and insights provided in this guide are intended to facilitate further research into this and related adamantane derivatives, potentially unlocking new therapeutic avenues.
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Li, J., et al. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Molecules, 21(5), 530. [Link]
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Dane, C., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ResearchGate. [Link]
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Structural Analysis of Steric Hindrance in N-tert-butyl Adamantane Derivatives
An In-Depth Technical Guide
Executive Summary
The confluence of the adamantane cage's rigid, lipophilic structure and the significant steric bulk of the tert-butyl group creates a unique chemical environment in N-tert-butyl adamantane derivatives. This guide provides a comprehensive exploration of the structural analysis of these molecules, focusing on the profound effects of steric hindrance. Understanding and quantifying these steric interactions are paramount, as they directly influence molecular conformation, reactivity, and, critically, pharmacological properties such as metabolic stability and receptor affinity.[1][2][3] We will delve into the theoretical underpinnings of steric effects and present a multi-faceted analytical approach, combining X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling to provide a holistic structural elucidation. This document serves as a technical resource, offering both foundational knowledge and practical, field-proven methodologies for professionals engaged in medicinal chemistry and materials science.
The Convergence of Two Steric Titans: Adamantane and the Tert-Butyl Group
The adamantane moiety is a highly symmetrical, strain-free, and rigid tricyclic alkane (C₁₀H₁₆) that can be envisioned as the smallest repeating unit of a diamond lattice.[4] Its unique cage-like structure provides a robust, three-dimensional scaffold that is highly lipophilic, a property frequently exploited in drug design to enhance membrane permeability and bioavailability.[2][3] Adamantane derivatives are foundational to several successful drugs, including antivirals like Amantadine and antidiabetics like Saxagliptin, highlighting their therapeutic relevance.[2][5]
The tert-butyl group [-C(CH₃)₃] is the quintessential example of a sterically demanding substituent in organic chemistry.[6] Its quaternary carbon atom, bonded to three methyl groups, creates a wide, umbrella-like shield that significantly obstructs access to adjacent reaction centers and dictates conformational preferences.[6]
When a tert-butyl group is attached to the nitrogen atom of an adamantylamine, the resulting N-tert-butyl adamantane derivative presents a fascinating case of compounded steric hindrance. The interaction between these two bulky, non-polar groups governs the molecule's overall topology, limits its conformational freedom, and sterically shields the nitrogen atom and its immediate vicinity. A thorough analysis of these structural features is essential for predicting the molecule's behavior in biological systems and for the rational design of new chemical entities.
Theoretical Framework: Quantifying Steric Hindrance
Steric hindrance is not merely a qualitative concept but can be described by several quantitative and semi-quantitative parameters. These metrics provide a crucial framework for comparing substituents and predicting their impact on molecular properties.
-
A-Values (Conformational Preference): The A-value quantifies the steric bulk of a substituent by measuring the Gibbs free energy difference (ΔG°) when a monosubstituted cyclohexane flips from having the substituent in an equatorial position to an axial position. The axial position forces the substituent into close proximity with other axial hydrogens (1,3-diaxial interactions), an energetically unfavorable arrangement. The tert-butyl group has one of the highest A-values, indicating a powerful preference for the equatorial position, which effectively "locks" the conformation of the ring.[6] While not directly measured on the adamantane cage, the principle underscores the immense energy penalty associated with placing the tert-butyl group in a sterically crowded environment.
-
Taft Steric Parameters (Eₛ): The Taft parameter, Eₛ, is a quantitative measure of the steric effect of a substituent on reaction rates, originally derived from the hydrolysis rates of esters.[7] More negative values indicate greater steric hindrance. This parameter is invaluable for quantitative structure-activity relationship (QSAR) studies.
-
Computational Approaches: Modern computational chemistry offers powerful tools for quantifying steric effects. Methods like molecular mechanics allow for the calculation of "steric energy," which represents the strain energy resulting from deviations from ideal bond lengths, angles, and non-bonded interactions.[7] Furthermore, ligand repulsive energies (E_R) can be computed to provide reliable steric parameters, offering a more nuanced view than simple geometric models.[8]
Table 1: Comparison of Steric Parameters for Common Alkyl Groups
| Substituent | A-Value (kcal/mol) | Taft Steric Parameter (Eₛ) |
| -CH₃ (Methyl) | 1.74 | 0.00 |
| -CH₂CH₃ (Ethyl) | 1.75 | -0.07 |
| -CH(CH₃)₂ (Isopropyl) | 2.21 | -0.47 |
| -C(CH₃)₃ (tert-Butyl) | >4.5 | -1.54 |
Data compiled from established physical organic chemistry principles.[6]
Core Methodologies for Structural Elucidation
A single analytical technique is insufficient to fully characterize the complex stereochemistry of N-tert-butyl adamantane derivatives. A synergistic approach integrating crystallography, NMR, and computational modeling is required for a definitive structural assignment.
X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray diffraction (SCXRD) provides unambiguous, high-resolution data on the precise three-dimensional arrangement of atoms in the solid state.[9][10] It is the gold standard for determining bond lengths, bond angles, and torsional angles, which are direct reporters of steric strain. For N-tert-butyl adamantane derivatives, SCXRD can reveal distortions from ideal geometries caused by the repulsion between the two bulky groups and visualize how these molecules pack in a crystal lattice.[9][11]
-
Crystal Growth (Self-Validating Step): The ability to grow high-quality, single crystals is the first validation of sample purity.
-
Dissolve the purified N-tert-butyl adamantane derivative in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane) to near saturation.
-
Employ a slow evaporation technique at a constant, controlled temperature. Cover the vessel with a perforated seal to allow solvent to escape gradually over several days to weeks.
-
Alternatively, use vapor diffusion by placing the sample solution in an open vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble.
-
Harvest a well-formed, defect-free crystal of appropriate size (typically 0.1-0.3 mm).
-
-
Data Collection:
-
Mount the selected crystal on a goniometer head.
-
Place the goniometer on the diffractometer, which is equipped with a focused X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector.
-
Cool the crystal under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and improve data quality.
-
Perform a series of diffraction experiments, rotating the crystal through a range of angles to collect a complete dataset of reflection intensities.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to correct for experimental factors and obtain a set of structure factors.
-
Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map and a preliminary molecular model.
-
Refine the atomic positions and thermal displacement parameters against the experimental data using least-squares minimization until the calculated and observed diffraction patterns converge.
-
The final refined structure provides precise coordinates for each atom, from which all geometric parameters can be calculated.
-
Table 2: Representative Crystallographic Data for a Sterically Strained C-N Bond
| Parameter | Description | Typical Value (Å or °) |
| C(ada)-N Bond Length | Bond between adamantyl carbon and nitrogen | 1.48 - 1.52 Å |
| N-C(tBu) Bond Length | Bond between nitrogen and tert-butyl carbon | 1.49 - 1.54 Å |
| C(ada)-N-C(tBu) Angle | Angle centered on the nitrogen atom | 115 - 125° |
Note: The C-N-C angle is often significantly wider than the ideal tetrahedral angle (109.5°) as the bulky groups push each other apart to relieve steric strain.
NMR Spectroscopy: Probing Steric Effects in Solution
NMR spectroscopy is indispensable for confirming the structure in solution and providing insight into dynamic processes and through-space interactions. For sterically congested molecules, key diagnostic features emerge in the NMR spectra.
-
¹H NMR and Steric Compression: Protons that are forced into close spatial proximity due to steric hindrance experience van der Waals repulsion. This interaction distorts the proton's electron cloud, leading to a deshielding effect that causes its resonance to shift significantly downfield (to a higher ppm value).[12][13][14] This "steric compression shift" is a hallmark of crowded molecular environments and can be observed for the protons on the adamantane cage nearest to the tert-butyl group, and vice-versa.[13][15]
-
¹³C NMR: The chemical shifts of the quaternary carbon of the tert-butyl group and the bridgehead carbon of the adamantane cage attached to the nitrogen are also sensitive to the steric environment.
-
2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful technique for identifying atoms that are close in space, even if they are separated by many bonds. A cross-peak between two protons in a NOESY spectrum provides direct evidence of their spatial proximity (<5 Å), confirming the through-space interactions caused by steric hindrance.
-
Sample Preparation:
-
Dissolve 5-10 mg of the highly purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a broadband-decoupled ¹³C NMR spectrum.
-
Acquire a 2D NOESY spectrum using a standard pulse sequence with an appropriate mixing time (e.g., 500-800 ms) to allow for the development of cross-relaxation.
-
-
Data Processing and Interpretation:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate ¹H signals and assign chemical shifts for all unique protons and carbons.
-
Specifically look for downfield-shifted proton signals characteristic of steric compression.
-
Analyze the NOESY spectrum for cross-peaks between protons on the adamantane cage and protons of the tert-butyl methyl groups. The presence of these peaks validates the proposed conformation and steric interaction.
-
Computational Modeling: In Silico Validation
Computational modeling complements experimental data by providing a theoretical framework to understand the energetic consequences of steric hindrance.
-
Conformational Analysis: Molecular mechanics or Density Functional Theory (DFT) calculations can be used to perform a conformational search and identify the lowest energy geometry of the molecule. This allows for the visualization of how the adamantyl and tert-butyl groups orient themselves to minimize steric clash.
-
Steric Energy Calculation: The total steric energy of the molecule can be calculated and partitioned into contributions from bond stretching, angle bending, torsional strain, and van der Waals interactions.[7] This provides a quantitative measure of the strain induced by the bulky substituents.
-
Visualization of Steric Maps: Molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution and highlight the sterically shielded regions of the molecule.
Integrated Analysis Workflow
A robust structural analysis relies on the integration of all three methodologies. The crystallographic data provides a static, high-resolution picture, the NMR data confirms the structure and key interactions in the more biologically relevant solution state, and computational modeling provides the energetic rationale for the observed structures.
Caption: Integrated workflow for the structural analysis of N-tert-butyl adamantane derivatives.
Implications in Drug Development
The detailed structural understanding of steric hindrance in N-tert-butyl adamantane derivatives has profound implications for drug design and development.
-
Metabolic Shielding: A bulky N-tert-butyl adamantane group can act as a "steric shield," physically blocking the access of metabolic enzymes (e.g., Cytochrome P450s) to a nearby labile functional group. This can significantly reduce the rate of metabolism, thereby increasing the drug's half-life and improving its pharmacokinetic profile.[6]
-
Receptor Selectivity and Affinity: The defined three-dimensional shape and size of the derivative can enhance its binding affinity and selectivity for a specific biological target.[1] The rigid scaffold can orient other pharmacophoric features in an optimal geometry for receptor interaction, while the steric bulk can prevent binding to off-target receptors that have smaller binding pockets.
-
Modulation of Physicochemical Properties: The introduction of this large, lipophilic moiety dramatically increases the molecule's lipophilicity, which can be strategically used to modulate properties like solubility, membrane permeability, and plasma protein binding.
Caption: Relationship between steric hindrance and key drug development properties.
Conclusion
The structural analysis of N-tert-butyl adamantane derivatives requires a sophisticated, multi-technique approach to fully appreciate the impact of their significant steric hindrance. By combining the definitive solid-state picture from X-ray crystallography with the solution-state insights from NMR spectroscopy and the energetic validation from computational modeling, researchers can build a comprehensive and self-validating structural model. This detailed understanding is not merely an academic exercise; it is a critical component of rational drug design, enabling scientists to harness steric effects as a powerful tool to create safer, more effective, and more stable therapeutic agents.
References
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Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. (Source: MDPI, [Link])
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Establishment of steric substituent constants in the adamantane system by ab initio calculations. (Source: PubMed, [Link])
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Adamantane - Wikipedia. (Source: Wikipedia, [Link])
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Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. (Source: PMC, [Link])
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Single-crystal X-ray crystallographic data of compounds 7d and 8d. (Source: ResearchGate, [Link])
-
X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. (Source: MDPI, [Link])
-
Computational Measurement of Steric Effects: the Size of Organic Substituents Computed by Ligand Repulsive Energies. (Source: University of North Carolina Wilmington, [Link])
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Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy. (Source: Royal Society of Chemistry, [Link])
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The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (Source: PMC, [Link])
-
The Role of Adamantane Derivatives in Modern Drug Discovery. (Source: NINGBO INNO PHARMCHEM CO.,LTD., [Link])
-
Triflic Acid-Promoted Adamantylation and tert-Butylation of Pyrene: Fluorescent Properties of Pyrene-Decorated Adamantanes and a Channeled Crystal Structure of 1,3,5-Tris(pyren-2-yl)adamantane. (Source: PMC, [Link])
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Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy | Request PDF. (Source: ResearchGate, [Link])
-
Conformational Effects on Physical-Organic Descriptors: The Case of Sterimol Steric Parameters. (Source: ACS Publications, [Link])
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The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (Source: SciSpace, [Link])
-
Adamantane in Drug Delivery Systems and Surface Recognition. (Source: MDPI, [Link])
-
Computational Measurement of Steric Effects: the Size of Organic Substituents Computed by Ligand Repulsive Energies. (Source: ACS Publications, [Link])
-
Adamantane - A Lead Structure for Drugs in Clinical Practice. (Source: PubMed, [Link])
-
Quantitative expression for steric hindrance. (Source: Chemistry Stack Exchange, [Link])
-
Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. (Source: PMC, [Link])
-
The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. (Source: ACS Publications, [Link])
-
Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations. (Source: PMC, [Link])
-
The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. (Source: ACS Publications, [Link])
-
Latent Steric Parameters. (Source: University of Bath, [Link])
-
Steric hindrance – Knowledge and References. (Source: Taylor & Francis, [Link])
-
Triflic Acid-Promoted Adamantylation and tert-Butylation of Pyrene: Fluorescent Properties of Pyrene-Decorated Adamantanes and a Channeled Crystal Structure of 1,3,5-Tris(pyren-2-yl)adamantane. (Source: ACS Publications, [Link])
-
Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (Source: PMC, [Link])
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Methodological & Application
Application Notes and Protocols: Preparation of Stock Solutions for 2-(adamantan-1-yl)-N-tert-butylacetamide in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the preparation, handling, and storage of dimethyl sulfoxide (DMSO) stock solutions of the novel compound 2-(adamantan-1-yl)-N-tert-butylacetamide. Given the hydrophobic nature of the adamantane moiety, achieving a stable, accurate, and sterile stock solution is critical for reproducible downstream biological assays. This guide is built upon foundational principles of medicinal chemistry and laboratory best practices, offering both step-by-step protocols and the scientific rationale behind them.
Introduction: The Challenge of Adamantane Derivatives
The adamantane group is a rigid, lipophilic, three-dimensional cage-like hydrocarbon. Its unique structure is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, receptor binding affinity, and bioavailability.[1][2] However, the very lipophilicity that confers these advantages presents a significant challenge in the laboratory: poor aqueous solubility.
This compound is a compound that combines the bulky adamantane cage with an N-tert-butylacetamide group. This structure suggests a high degree of hydrophobicity, making DMSO the solvent of choice for creating concentrated stock solutions for in vitro studies. The preparation of these stock solutions is not a trivial matter. Issues such as incomplete dissolution, precipitation upon storage, and solvent-induced degradation can lead to significant experimental artifacts. This application note aims to provide a robust framework for the reliable preparation of this compound stock solutions, ensuring the integrity and reproducibility of your research.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is essential for developing a sound preparation protocol. While specific experimental data for this exact molecule is not widely published, we can infer its key characteristics based on its constituent parts and related molecules.
| Property | Estimated Value/Characteristic | Rationale and References |
| Molecular Formula | C₁₆H₂₇NO | Derived from the structure: Adamantane (C₁₀H₁₅) + Acetyl (C₂H₂) + N-tert-butyl (C₄H₁₀N) |
| Molecular Weight | ~249.40 g/mol | Calculated based on the molecular formula. For comparison, 2-(adamantan-1-yl)-N-methylacetamide has a molecular weight of 207.31 g/mol .[3] |
| Physical Form | Likely a crystalline solid | Adamantane derivatives and N-tert-butylacetamide are typically crystalline solids at room temperature.[4][5] |
| Aqueous Solubility | Very low to insoluble | The large, nonpolar adamantane group dominates the molecule's properties, leading to poor water solubility. |
| Solubility in DMSO | Estimated at ≥10 mg/mL | Based on solubility data for other hydrophobic molecules in DMSO. For example, URB597, another complex organic molecule, has a solubility of approximately 10 mg/mL in DMSO.[4] |
| Stability | Generally stable under normal conditions | The adamantane scaffold is known for its high thermal and chemical stability.[1] N-tert-butylacetamide is also stable under normal laboratory conditions.[6] |
Core Principles for Preparing DMSO Stock Solutions
The following principles are foundational to creating high-quality stock solutions of hydrophobic compounds like this compound.
-
Solvent Purity is Paramount: Use only high-purity, anhydrous DMSO. Water contamination in DMSO can significantly reduce the solubility of hydrophobic compounds and can also promote hydrolysis of labile functional groups over long-term storage.
-
Accurate Weighing is Non-Negotiable: Use a calibrated analytical balance to weigh the compound. Any error in the initial weight will propagate through all subsequent dilutions and experiments.
-
Ensure Complete Dissolution: Visual inspection is not sufficient to confirm complete dissolution. The use of gentle heating and vortexing is recommended. For compounds that are slow to dissolve, sonication can be employed.
-
Sterility is Key for Cell-Based Assays: If the stock solution is to be used in cell culture, it must be sterile. Filtration through a 0.22 µm syringe filter is the most common method.
-
Proper Storage to Maintain Integrity: Stock solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound precipitation.
Detailed Protocol for Preparation of a 10 mM Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound (solid)
-
Anhydrous DMSO (≥99.9%)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Sterile, individually wrapped syringes and needles
-
0.22 µm sterile syringe filter (PTFE or other DMSO-compatible membrane)
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sterile, polypropylene microcentrifuge tubes for aliquoting
Step-by-Step Procedure
-
Calculate the Required Mass:
-
For a 10 mM stock solution, you need to dissolve 0.01 moles of the compound in 1 liter of DMSO.
-
Using the estimated molecular weight of 249.40 g/mol :
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM stock: Mass = 0.010 mol/L x 0.001 L x 249.40 g/mol = 0.002494 g = 2.49 mg.
-
-
It is advisable to prepare a larger volume (e.g., 5 mL) to minimize weighing errors. For 5 mL, you would need 12.47 mg.
-
-
Weighing the Compound:
-
Tare a clean, dry amber glass vial on the analytical balance.
-
Carefully weigh the calculated amount of this compound directly into the vial. Record the exact weight.
-
-
Adding the Solvent:
-
Using a sterile syringe, add the calculated volume of anhydrous DMSO to the vial. For example, if you weighed exactly 12.47 mg, add 5.0 mL of DMSO.
-
-
Dissolution:
-
Tightly cap the vial and vortex for 2-3 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, gently warm the solution to 30-37°C in a water bath for 5-10 minutes, followed by vortexing. Caution: Do not overheat, as this can degrade the compound or the solvent.
-
Sonication in a water bath for 5-10 minutes can also aid in the dissolution of stubborn particles.
-
-
Sterilization (for cell-based assays):
-
Once the compound is fully dissolved, draw the solution into a new sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Dispense the solution through the filter into a sterile container.
-
-
Aliquoting and Storage:
-
Dispense the final stock solution into single-use, sterile polypropylene microcentrifuge tubes. The volume of the aliquots should be appropriate for your typical experimental needs to avoid multiple freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C in the dark.
-
Workflow Diagram
Caption: Workflow for preparing a DMSO stock solution.
Quality Control and Best Practices
A well-prepared stock solution is the foundation of reliable data. The following quality control measures and best practices should be considered.
Verifying Concentration
For critical applications, such as in vivo studies or late-stage drug development, the concentration of the stock solution should be analytically verified. High-Performance Liquid Chromatography (HPLC) with a standard curve of the compound is a common method for this purpose.
Assessing Stability
While adamantane derivatives are generally stable, it is good practice to assess the stability of the stock solution over time. This can be done by running a purity check (e.g., via HPLC) on an aliquot that has been stored for an extended period.
Handling DMSO
-
Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Always use a fresh bottle or a properly stored bottle of anhydrous DMSO. Keep the bottle tightly sealed when not in use.
-
Safety Precautions: DMSO can facilitate the absorption of other chemicals through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling DMSO and its solutions.
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| Compound does not fully dissolve | - Insufficient solvent volume- Low ambient temperature- Compound has low solubility | - Re-check calculations and add more DMSO if necessary.- Gently warm the solution as described in the protocol.- Prepare a lower concentration stock solution. |
| Precipitation upon freezing or thawing | - Solution is supersaturated.- Freeze-thaw cycles. | - Prepare a less concentrated stock solution.- Thaw the solution completely and vortex thoroughly before use. Minimize freeze-thaw cycles by using single-use aliquots. |
| Contamination in cell culture | - Non-sterile technique or materials. | - Ensure all materials are sterile and proper aseptic technique is used during preparation and handling. Filter the stock solution through a 0.22 µm filter. |
Conclusion
The preparation of a high-quality stock solution of this compound in DMSO is an essential first step for any research involving this compound. By following the detailed protocols and understanding the scientific principles outlined in this application note, researchers can ensure the accuracy, stability, and sterility of their stock solutions, leading to more reliable and reproducible experimental outcomes.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 610088, 2-(adamantan-1-yl)-N-methylacetamide.[Link]
-
Kuchar, M., et al. (1973). Synthesis of Certain Homologs of Adamantane from Adamantane Carboxylic-1 Acid. Defense Technical Information Center. [Link]
-
Fokin, A. A., et al. (2014). Synthesis of adamantane functional derivatives basing on N-[(adamantan-1-yl)alkyl]acetamides. ResearchGate. [Link]
-
Ziath Ltd. (n.d.). Samples in DMSO: What an end user needs to know.[Link]
-
Georgiev, A., et al. (2019). Hydrolytic Stability of Adamantane Hybrid Molecules. Journal of Chemical Technology and Metallurgy. [Link]
-
Fokin, A. A., & Schreiner, P. R. (2003). Selective Aliphatic C-H Bond Functionalization with Adamantane: A Model for Understanding the Factors that Control Selectivity in Reactions of Alkanes. Advanced Synthesis & Catalysis. [Link]
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- 6. fishersci.com [fishersci.com]
Application Notes and Protocols for Thin Layer Chromatography (TLC) of Adamantyl Compounds
Introduction: The Unique Challenge of Adamantane in Chromatography
Adamantane and its derivatives represent a fascinating and vital class of caged hydrocarbons, foundational to the development of therapeutics ranging from antiviral agents like Amantadine and Rimantadine to drugs for neurodegenerative diseases such as Memantine.[1] The adamantyl moiety, a perfectly symmetrical, rigid, and lipophilic diamondoid structure, imparts unique physicochemical properties to molecules, including high stability, membrane permeability, and the ability to interact with specific biological targets.
However, these same properties present a distinct challenge for chromatographic analysis. The inherent non-polarity of the adamantane cage requires a nuanced approach to Thin Layer Chromatography (TLC), a cornerstone technique for reaction monitoring, purity assessment, and solvent system selection in drug development.[2][3] This guide provides a detailed exploration of the principles, protocols, and field-proven insights for achieving robust and reproducible TLC separations of adamantyl compounds.
Pillar 1: Expertise & Experience - Understanding the "Why"
The successful TLC separation of adamantyl compounds hinges on a fundamental understanding of their structure-polarity relationship and how it dictates their interaction with the stationary and mobile phases.
The Stationary Phase: A Polar Playground
For the vast majority of adamantane-related separations, silica gel 60 F254 is the stationary phase of choice.[4][5][6] Here’s why:
-
Polarity: Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[7]
-
Interaction Mechanism: In normal-phase TLC, the separation is governed by the competition between the analyte and the mobile phase for the polar active sites on the silica surface.[8]
-
Unsubstituted Adamantane: As a nonpolar hydrocarbon, adamantane itself has a very weak affinity for the polar silica gel. It will travel far up the TLC plate, exhibiting a high Retention Factor (Rf), carried readily by a nonpolar mobile phase.[7]
-
Functionalized Adamantanes: The introduction of polar functional groups (e.g., -NH2 in Amantadine and Memantine, -OH, -COOH) dramatically increases the molecule's polarity. These polar moieties interact strongly with the silica gel's silanol groups through hydrogen bonding and dipole-dipole interactions. This stronger adsorption leads to slower migration and lower Rf values.[8][9]
-
The logic is simple: the more polar the adamantyl derivative, the more it "sticks" to the polar stationary phase, and the less it moves.
The Mobile Phase: The Engine of Separation
The choice of the mobile phase (eluent) is the most critical variable in TLC.[10] Its role is to move the analytes up the plate, and its polarity must be fine-tuned to achieve separation.
-
For Nonpolar Adamantyl Compounds (e.g., Adamantane, Alkyl Adamantanes): A nonpolar mobile phase is required. Purely nonpolar solvents like hexane or heptane will carry these compounds up the plate, often close to the solvent front (high Rf).[11] To modulate the Rf value, a small amount of a slightly more polar solvent, such as ethyl acetate or diethyl ether , can be added (e.g., 5% EtOAc in hexane).[11]
-
For Polar, Amino-Functionalized Adamantyl Compounds (e.g., Amantadine, Memantine): These basic compounds are significantly more polar. A purely nonpolar eluent would leave them at the baseline (Rf ≈ 0).[8] Therefore, a more polar mobile phase is necessary to coax them off the baseline and achieve separation. However, their basicity can cause "tailing" or streaking on the acidic silica gel. To counteract this, a small amount of a basic modifier is often essential.
-
The Role of a Basic Modifier: Adding a base like diethylamine or triethylamine to the mobile phase serves a crucial purpose. It neutralizes the acidic silanol sites on the silica gel, preventing strong, irreversible adsorption of the basic amine analytes. This results in more compact, symmetrical spots and better resolution.[4][6]
-
The ideal Rf value for good separation and accurate assessment is generally considered to be between 0.2 and 0.6 .[12]
Pillar 2: Trustworthiness - Self-Validating Protocols
The following protocols are designed to be robust and reproducible. They incorporate best practices for sample preparation, plate development, and visualization, ensuring the integrity of your results.
Experimental Workflow Diagram
Caption: Standard workflow for a Thin Layer Chromatography experiment.
Protocol 1: General Purpose TLC for Non-polar Adamantyl Compounds
Application: Monitoring reactions involving adamantane, 1-bromoadamantane, or other non-polar derivatives.
Materials:
-
Stationary Phase: Merck TLC Silica gel 60 F254 plates[5]
-
Mobile Phase (Eluent): 5-10% Ethyl Acetate in Hexane (v/v)[11]
-
Sample Solvent: Dichloromethane or Ethyl Acetate
-
Visualization: UV lamp (254 nm), Iodine chamber, or Potassium Permanganate (KMnO4) stain.
Methodology:
-
Chamber Preparation: Pour the mobile phase into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to aid saturation, cover, and let it equilibrate for at least 15 minutes.[4]
-
Sample Preparation: Dissolve a small amount of your sample(s) and reference standard(s) in the sample solvent to a concentration of approximately 1-2 mg/mL.
-
Plate Spotting: Using a capillary tube, spot the samples onto the pencil-drawn baseline of the TLC plate. Keep spots small and compact. Allow the solvent to fully evaporate between applications.[13]
-
Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate via capillary action.[3]
-
Drying: Once the solvent front is ~1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualization:
-
UV Light: View the plate under a UV lamp (254 nm). Many adamantyl derivatives are not UV-active unless they contain a chromophore. The F254 indicator in the plate will make UV-active compounds appear as dark spots.[14][15]
-
Iodine Chamber: Place the dried plate in a sealed chamber containing a few crystals of iodine. Non-polar, saturated compounds like adamantane will slowly appear as yellow-brown spots.[16][17] This method is non-destructive.
-
Potassium Permanganate (KMnO4) Stain: Briefly dip the plate in the stain or spray it evenly. Heat gently with a heat gun. Compounds that can be oxidized will appear as yellow/brown spots on a purple background. This is a destructive method.
-
Protocol 2: Validated TLC for Amino-Adamantane Drugs (Amantadine, Memantine)
Application: Identification and purity assessment of active pharmaceutical ingredients (APIs) like Amantadine HCl and Memantine HCl.
Materials:
Methodology:
-
Chamber Preparation: Prepare the appropriate mobile phase and saturate the developing chamber as described in Protocol 1. Pre-saturation for at least 30 minutes is critical for reproducibility.[4]
-
Sample Preparation: Prepare standard and sample solutions in methanol at a concentration of approximately 3-5 mg/mL.[4]
-
Plate Spotting: Apply 5 µL of each solution as a band or spot onto the baseline of the TLC plate.[4]
-
Development: Develop the plate until the mobile phase has migrated approximately 15 cm.[4]
-
Drying: Remove the plate, mark the solvent front, and dry completely in a current of air for 10-15 minutes.
-
Visualization:
Pillar 3: Authoritative Grounding & Data Presentation
The conditions provided are derived from validated methods published in scientific literature. The choice of system directly correlates with the polarity of the target analyte.
Summary of Recommended TLC Conditions
| Compound | Structure | Polarity | Stationary Phase | Recommended Mobile Phase (v/v/v) | Rf Value (Approx.) | Visualization Method |
| Adamantane | C10H16 | Very Low | Silica Gel 60 F254 | 100% Hexane or 5% Ethyl Acetate / Hexane[11] | High (>0.8) | Iodine, KMnO4 |
| Amantadine | C10H17N | Medium (Basic) | Silica Gel 60 F254 | n-Hexane : Methanol : Diethylamine (80:40:5)[4][6] | ~0.45[4] | Dragendorff's Reagent |
| Memantine | C12H21N | Medium (Basic) | Silica Gel 60 F254 | n-Hexane : Ethyl Acetate : Diethylamine (5:5:0.7)[18] | Not specified | Dragendorff's Reagent |
| Rimantadine | C12H21N | Medium (Basic) | Silica Gel 60 F254 | Chloroform : Methanol (9:1) (General for amino compounds)[5] | Variable | Dragendorff's, Iodine |
Note: Rf values are approximate and can vary based on experimental conditions such as temperature, chamber saturation, and plate quality.[9]
Logical Diagram: Mobile Phase Selection
Caption: Decision tree for selecting an appropriate mobile phase.
Conclusion
Thin Layer Chromatography of adamantyl compounds is a powerful yet straightforward technique when approached with a clear understanding of the underlying chemical principles. The non-polar adamantane core demands non-polar eluents, while the introduction of polar functional groups, particularly amines, necessitates more polar, base-modified mobile phases to achieve effective separation on standard silica gel. By following the validated protocols and logical frameworks presented in this guide, researchers can confidently employ TLC for the rapid and reliable analysis of this important class of molecules.
References
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
- Patel, R. B., Patel, M. R., & Patel, B. G. (2015). Development and Validation of Analytical Method for Estimation of Memantine Hydrochloride. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(3), 1039.
- Askal, H. F., Khedr, A., & Darwish, I. A. (2008). Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride.
-
Askal, H. F., Khedr, A., & Darwish, I. A. (2008). Quantitative thin-layer chromatographic method for determination of amantadine hydrochloride. PubMed. Retrieved from [Link]
-
CHEM 344 Thin Layer Chromatography. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
Askal, H., Khedr, A., & Mahmoud, R. (2008). Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride. Semantic Scholar. Retrieved from [Link]
-
Uner, M., & Ergin, G. (2024). Development and validation of HPLC method for simultaneous determination of rimantadine marketed product. DergiPark. Retrieved from [Link]
- Nguyen, H. T., et al. (2009). A simple and economical procedure for synthesis of amantadine hydrochloride. International Journal of Pharmaceutical Sciences and Research, 1(1).
-
Askal, H. F., Khedr, A., & Darwish, I. A. (2008). Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride. ResearchGate. Retrieved from [Link]
-
Simultaneous determination of amantadine and rimantadine by HPLC in rat plasma with pre-column derivatization and fluorescence detection for pharmacokinetic studies. (2010). ResearchGate. Retrieved from [Link]
-
Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Thin Layer Chromatography. (n.d.). University of Toronto Scarborough. Retrieved from [Link]
-
Liquid chromatography of adamantane derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity. (2023). MDPI. Retrieved from [Link]
-
Chromatograms of (a) memantine, (b) mobile phase, (c) DBD-COCl, and (d)... (2023). ResearchGate. Retrieved from [Link]
-
TLC Visualization Methods. (n.d.). Labster. Retrieved from [Link]
-
Visualizing a TLC plate. (2021, August 22). YouTube. Retrieved from [Link]
-
Stationary Phases for Modern Thin-Layer Chromatography. (2012). LCGC International. Retrieved from [Link]
-
TLC Visualization Solutions. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 7.8: TLC Visualization Methods. Chemistry LibreTexts. Retrieved from [Link]
-
Rimantadine. (n.d.). PubChem. Retrieved from [Link]
-
METHODS OF VISUALIZATIONS IN TLC. (2023, April 13). YouTube. Retrieved from [Link]
-
Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Chromatogram and Peak purity plot of Memantine in sample spiked with... (n.d.). ResearchGate. Retrieved from [Link]
-
Thin-layer chromatography. (n.d.). Wikipedia. Retrieved from [Link]
-
Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]
-
What is the significance of Rf value of organic compounds in medicinal chemistry. (2017, December 30). ResearchGate. Retrieved from [Link]
-
Chromatographic separation of antiviral/anticancer nucleoside reverse transcriptase inhibitor drugs. (2007). PubMed. Retrieved from [Link]
- Zarghi, A., Shafaati, A., Foroutan, S. M., & Khoddam, A. (2010). Sensitive and Rapid HPLC Method for Determination of Memantine in Human Plasma Using OPA Derivatization and Fluorescence Detection: Application to Pharmacokinetic Studies. Scientia Pharmaceutica, 78(3), 481-490.
-
Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. Retrieved from [Link]
-
6.2: Thin Layer Chromatography (TLC). (2020, April 17). Chemistry LibreTexts. Retrieved from [Link]
- Friesen, J. B., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2017). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy.
-
MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). (1997). ResearchGate. Retrieved from [Link]
-
Comparison of the TLC Rf values and UV. (2016, February 7). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Stationary Phases for Modern Thin-Layer Chromatography. (2012, June 1). LCGC International. Retrieved from [Link]
- Zarghi, A., Foroutan, S. M., Shafaati, A., & Khoddam, A. (2007). A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene. Iranian Journal of Pharmaceutical Research, 6(4), 249-256.
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Troubleshooting & Optimization
Technical Support Center: Identification and Troubleshooting of Impurities in 2-(adamantan-1-yl)-N-tert-butylacetamide
Welcome to the technical support guide for 2-(adamantan-1-yl)-N-tert-butylacetamide. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification and management. Ensuring the purity of any active pharmaceutical ingredient (API) is critical for safety, efficacy, and regulatory compliance.[1][2][3][4][5] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address specific issues you may encounter during your research and development workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding impurities in this compound.
Q1: What are the most likely sources of impurities in my sample?
Impurities can be introduced at nearly any stage of an API's lifecycle.[1][2][4] For this compound, they can be broadly categorized into three groups:
-
Synthesis-Related Impurities: These are substances that originate from the manufacturing process.[2][3] They include:
-
Unreacted Starting Materials: The most common synthesis route involves the coupling of adamantane-1-acetic acid and tert-butylamine. Incomplete reactions will leave one or both of these starting materials in your final product.
-
Reagent-Related By-products: If a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) is used, the corresponding urea by-product (e.g., dicyclohexylurea, DCU) is a primary impurity.[6][7] Additives like 1-hydroxybenzotriazole (HOBt) can also lead to side products.[8]
-
Side-Reaction Products: The activated intermediate in amide coupling, the O-acylisourea, can rearrange to form an unreactive N-acylurea, which terminates the reaction and remains as an impurity.[7]
-
-
Degradation Products: These impurities form over time due to the chemical breakdown of the API.[3][4]
-
Hydrolysis Products: The amide bond is susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the molecule back into adamantane-1-acetic acid and tert-butylamine.[9] While amides are generally more stable than esters, this pathway is a primary concern during long-term storage or in aqueous formulations.[9]
-
-
Residual Solvents & Environmental Contaminants:
Q2: How can I distinguish between a synthesis-related impurity and a degradation product?
The key is to analyze samples at different time points.
-
Time-Zero Analysis: Analyze a freshly synthesized and purified batch of your compound. Any impurities detected at this stage are almost certainly related to the synthesis process (unreacted materials, by-products, etc.).
-
Stability Studies: Store the sample under controlled conditions (e.g., elevated temperature, humidity, light exposure) and re-analyze it at set intervals.[5] An impurity that appears or increases in concentration over time is a degradation product. Forced degradation studies, where the compound is intentionally exposed to harsh conditions like strong acid, base, or oxidizing agents, can rapidly identify potential degradation pathways.[5][10]
Q3: What are the best analytical techniques for detecting and identifying these impurities?
A multi-technique approach is essential for comprehensive impurity profiling.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying impurities.[4][5] A UV detector is standard, and a well-developed gradient method on a C18 column can typically resolve the API from its key impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identification.[1][2][4] By coupling the separation power of LC with the mass-resolving capability of MS, you can obtain the molecular weight of unknown peaks, which is a critical first step in structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, confirming the exact chemical structure of an isolated impurity.[2][3] It is invaluable for distinguishing between isomers.
-
Gas Chromatography (GC): GC is the ideal method for quantifying volatile impurities, particularly residual solvents.[2][4]
Part 2: Troubleshooting Guide
This section provides a problem-solving framework for specific issues encountered during analysis.
Issue: An unknown peak appears in my HPLC chromatogram. How do I proceed with identification?
This is a common challenge in pharmaceutical analysis. A systematic approach is required to efficiently identify the unknown component.
Workflow for Unknown Peak Identification
Caption: Workflow for identifying an unknown impurity.
Causality Explained:
-
Start with LC-MS: The molecular weight is the single most important piece of information for initial identification. It allows you to quickly narrow down the possibilities. For example, a peak with an m/z corresponding to adamantane-1-acetic acid (194.27 g/mol ) strongly suggests it is an unreacted starting material.[11]
-
Hypothesize Based on MW: Compare the obtained molecular weight against a list of probable impurities (see Table 1 below). This is where understanding the synthesis route is critical. If you used DCC as a coupling agent, you should immediately check for the mass of DCU (224.36 g/mol ).[6][7]
-
Isolate for Confirmation: If the identity is still uncertain or if you need an analytical standard, you must isolate the impurity. Preparative HPLC is often the most direct method.
-
Confirm with NMR: Once isolated, NMR spectroscopy will provide definitive structural proof.[2][3]
Issue: My sample purity is consistently low after synthesis and purification. What are the likely causes?
Low purity after a standard workup often points to incomplete reactions or difficult-to-remove by-products.
Potential Causes & Solutions:
-
Cause 1: Incomplete Amide Coupling.
-
Why it happens: The activation of the carboxylic acid may be inefficient, or the nucleophilic attack by the amine may be slow. This is particularly true with a bulky nucleophile like tert-butylamine.
-
Troubleshooting:
-
Increase Reaction Time/Temperature: Allow the reaction to run longer or gently heat it (monitor for side reactions).
-
Change Coupling Reagent: Switch to a more potent coupling reagent like HATU or HBTU, which are known to be effective for hindered couplings.[]
-
Use an Additive: Always include an additive like HOBt or Oxyma Pure when using carbodiimides (DCC, DIC). These additives minimize side reactions (like N-acylurea formation) and increase coupling efficiency.[7][8]
-
-
-
Cause 2: Persistent Urea By-product.
-
Why it happens: Dicyclohexylurea (DCU), the by-product of DCC, is notoriously insoluble in many organic solvents, making it difficult to remove completely by standard chromatography.[7][8]
-
Troubleshooting:
-
Filtration: If DCU precipitates, much of it can be removed by simple filtration before the main purification step.
-
Switch to a Soluble Carbodiimide: Use a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea by-product is also water-soluble and can be easily removed with an aqueous wash during workup.[7] Alternatively, use DIC, whose by-product (diisopropylurea) is more soluble in common organic solvents and easier to separate via chromatography.[7]
-
-
Part 3: Data Summary & Experimental Protocols
Table 1: Common Potential Impurities in this compound
| Impurity Name | Structure | Probable Origin | Molecular Weight ( g/mol ) | Analytical Notes |
| Adamantane-1-acetic acid | C₁₂H₁₈O₂ | Unreacted Starting Material | 194.27 | Acidic. Will show a distinct mass in LC-MS.[11] |
| tert-Butylamine | C₄H₁₁N | Unreacted Starting Material | 73.14 | Basic and highly volatile. Best detected by GC-MS or specific derivatization. |
| N,N'-Dicyclohexylurea (DCU) | C₁₃H₂₄N₂O | By-product of DCC reagent | 224.36 | Poorly soluble. Can be difficult to remove from the final product.[7] |
| N,N'-Diisopropylurea (DIU) | C₇H₁₆N₂O | By-product of DIC reagent | 144.22 | More soluble than DCU, easier to separate by chromatography.[7] |
| N-acylurea | C₂₅H₄₁N₃O₂ | Side-reaction of activated intermediate | 415.61 | Forms via intramolecular rearrangement of the O-acylisourea intermediate.[7] |
Protocol 1: General HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization will be required for your specific instrumentation and sample matrix.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-20 min: Ramp linearly from 10% B to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 10% B
-
26-30 min: Re-equilibrate at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (or scan with DAD to find optimal wavelength).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Rationale: A gradient method is essential for separating compounds with a wide range of polarities, from the polar starting materials to the non-polar API and by-products.[4][5] Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency for subsequent LC-MS analysis.
Diagram: Synthesis Pathway and Origin of Key Impurities
This diagram illustrates the common amide coupling reaction and highlights where the primary impurities originate.
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Validation & Comparative
A Comparative Guide to Reference Standards for 2-(adamantan-1-yl)-N-tert-butylacetamide Calibration
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry and drug development, the accuracy of quantification is paramount. This guide provides an in-depth comparison of reference standards for the calibration of 2-(adamantan-1-yl)-N-tert-butylacetamide, a molecule of interest in various research and pharmaceutical contexts. As Senior Application Scientists, our goal is to offer a technical, yet practical, perspective on selecting and utilizing these critical materials.
The Critical Role of Reference Standards
Quantitative analysis, whether by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or other methods, relies on the principle of comparing the response of an unknown sample to that of a well-characterized reference standard. The purity and identity of this standard directly impact the validity of the results. For this compound, a compound with a complex adamantane moiety, the choice of a suitable reference standard is a foundational step for any robust analytical method.
The adamantane structure, a rigid and bulky hydrocarbon cage, imparts unique physicochemical properties to the molecule, including high stability.[1][2] This inherent stability is advantageous for a reference material, suggesting a longer shelf life and resistance to degradation under normal storage conditions.[3]
Commercially Available Reference Standards vs. In-House Qualification
The primary decision for researchers is whether to procure a commercially available certified reference material (CRM) or to qualify a reference standard in-house.
Certified Reference Materials (CRMs) are produced by accredited suppliers and come with a comprehensive Certificate of Analysis (CoA).[4] This document provides detailed information on the material's identity, purity, and the uncertainty associated with the certified value. The use of CRMs from reputable sources like Cerilliant or the National Metrology Institute of Japan (NMIJ) simplifies method validation and ensures traceability to national or international standards.[4][5]
In-house qualified reference standards , on the other hand, offer a cost-effective alternative, particularly for novel compounds or when large quantities are required. However, the onus of thorough characterization falls on the end-user. This process is resource-intensive and requires a multi-faceted analytical approach to establish identity and purity with a high degree of confidence.
Below is a comparative overview of these two approaches:
| Feature | Certified Reference Material (CRM) | In-house Qualified Reference Standard |
| Purity & Identity | Certified and documented with uncertainty. | Must be rigorously determined by the user. |
| Traceability | Traceable to national/international standards. | Traceability must be established by the user. |
| Documentation | Comprehensive Certificate of Analysis provided.[4] | All characterization data must be generated and documented internally. |
| Cost | Higher initial purchase price. | Lower initial cost, but higher resource investment for characterization. |
| Convenience | Ready to use, saving time and resources. | Requires significant analytical effort before use. |
| Regulatory Acceptance | Generally preferred for regulatory submissions. | May require extensive justification and validation data for regulatory acceptance. |
Essential Characterization of a this compound Reference Standard
Whether using a commercial CRM or qualifying a standard in-house, a comprehensive understanding of its properties is essential. The following analytical techniques are fundamental for characterization:
-
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of the adamantane cage, the acetamide group, and the tert-butyl moiety.
-
Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that are characteristic of the molecule's structure.
-
-
Purity Assessment:
-
Chromatographic Methods (HPLC, GC): Used to separate and quantify the main component from any impurities. Potential impurities in adamantane-derived compounds can arise from the synthesis process.[6][]
-
Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and assess purity, particularly for crystalline solids like many adamantane derivatives.[8]
-
-
Quantification:
-
Quantitative NMR (qNMR): A primary method for determining the absolute purity of a reference standard without the need for a separate standard of the same compound.
-
Mass Balance: A comprehensive approach that involves quantifying the main component and all significant impurities (organic, inorganic, water, residual solvents) to determine the purity by difference.
-
Experimental Workflow: Qualification of an In-House Reference Standard
The following workflow outlines the necessary steps to qualify a batch of this compound as an in-house reference standard.
Caption: Workflow for the qualification of an in-house reference standard.
Step-by-Step Protocol: Purity Determination by HPLC
This protocol provides a general framework for assessing the purity of a this compound reference standard using reverse-phase HPLC.
1. Materials and Reagents:
-
This compound reference standard candidate
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 50% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Stock Solution: Accurately weigh approximately 10 mg of the reference standard candidate and dissolve in a 10 mL volumetric flask with acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
4. Data Analysis:
-
Inject the working solution and analyze the chromatogram.
-
Calculate the area percent of the main peak relative to the total area of all peaks detected. This provides an initial estimate of purity.
-
For a more accurate assessment, a mass balance approach is recommended, where the response factors of impurities are considered.
Comparison of Analytical Platforms for Quantification
The choice of analytical instrumentation is critical for accurate quantification.
| Analytical Platform | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | Robust, widely available, and cost-effective. Good for routine purity checks and assays.[9] | Requires a chromophore for detection. May have limited sensitivity for some impurities. | Routine quality control and purity assessment. |
| GC-MS | High sensitivity and provides structural information for volatile impurities. | Not suitable for non-volatile compounds without derivatization. | Analysis of volatile impurities and by-products from synthesis. |
| LC-MS | High sensitivity and selectivity. Can identify and quantify impurities at very low levels.[10] | More complex instrumentation and potential for matrix effects. | Comprehensive impurity profiling and trace-level analysis. |
| qNMR | A primary ratio method that does not require a reference standard of the same analyte. Highly accurate. | Requires specialized equipment and expertise. May not be suitable for complex mixtures. | Absolute purity determination of the primary reference standard. |
Logical Relationship of Calibration Components
Caption: Hierarchical relationship in analytical standard calibration.
Conclusion and Recommendations
For laboratories requiring the highest level of accuracy and regulatory compliance, the use of a Certified Reference Material for this compound is strongly recommended. The investment in a CRM from a reputable source provides a solid foundation for method validation and ensures the integrity of analytical data.
For research and development purposes where a CRM may not be available or cost-prohibitive, the qualification of an in-house reference standard is a viable alternative. However, this approach demands a rigorous and well-documented characterization process employing multiple orthogonal analytical techniques. The purity of the in-house standard must be unequivocally established to ensure the reliability of subsequent quantitative analyses.
Ultimately, the choice between a commercial CRM and an in-house standard depends on the specific application, regulatory requirements, and available resources. Regardless of the source, a thorough understanding of the reference standard's properties is non-negotiable for achieving accurate and reproducible results in the analysis of this compound.
References
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Engineering Analytics Laboratories. (n.d.). Adamantane Reference Material with Certificate. Retrieved from [Link]
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LookChem. (n.d.). tert-Butyl adamantan-1-ylcarbamate. Retrieved from [Link]
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PubChem. (n.d.). 2-(adamantan-1-yl)-N-methylacetamide. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Amantadine-impurities. Retrieved from [Link]
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ResearchGate. (2025, August 9). Synthesis of adamantane functional derivatives basing on N-[(adamantan-1-yl)alkyl]acetamides. Retrieved from [Link]
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PubChem. (n.d.). N-tert-Butylacetamide. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). N-tert-Butylacetamide. Retrieved from [Link]
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Journal of Chemical Technology and Metallurgy. (2025, November 2). HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Retrieved from [Link]
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PMC. (n.d.). N-(Adamantan-1-yl)-2-chloroacetamide. Retrieved from [Link]
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Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]
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MDPI. (2023, February 14). (Adamantan-1-yl)thio)-1,1'-dimethyl-2',3'-dihydro-[2,4'-biimidazolylidene]. Retrieved from [Link]
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University of North Texas. (n.d.). Early Transition Metal 2-Adamantyls and Mixed- Heteroadamantane Polar Crystals: Synthesis and Characterization. Retrieved from [Link]
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Veeprho. (n.d.). Adamantane EP Impurity B. Retrieved from [Link]
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ResearchGate. (2025, August 9). Synthesis of N-(Adamantan-1-yl)carbamides by Ritter Reaction from Adamantan-1-ol and Nitriles in the Presence of Cu-Catalysts. Retrieved from [Link]
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Cerilliant. (n.d.). Home. Retrieved from [Link]
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PMC. (n.d.). Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations. Retrieved from [Link]
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Solubility of Things. (n.d.). N-tert-butylacetamide. Retrieved from [Link]
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National Metrology Institute of Japan. (n.d.). Organic CRMs (for Clinical Chemistry and Bioanalysis). Retrieved from [Link]
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Safety Operating Guide
Comprehensive Handling Guide: Personal Protective Equipment for 2-(adamantan-1-yl)-N-tert-butylacetamide
As a novel research chemical, 2-(adamantan-1-yl)-N-tert-butylacetamide lacks a comprehensive, publicly available toxicological profile. This guide provides essential safety and handling protocols derived from a conservative risk assessment based on the compound's structural analogs: the adamantane cage and the N-tert-butylacetamide functional group. The core principle of this guide is to treat any compound of unknown toxicity with a high degree of caution.
Hazard Analysis by Structural Analogy
The operational plan for handling this compound is built upon an understanding of its constituent parts. Since specific hazard data is unavailable, we must infer potential risks from similar, well-documented molecules.
-
The Adamantane Moiety (C₁₀H₁₆): The adamantane structure itself is a rigid hydrocarbon cage. Safety data for adamantane indicates that while it is generally of low acute toxicity, it can cause serious eye irritation.[1] The primary risk associated with this portion of the molecule is physical irritation, particularly to the eyes upon contact with the solid or dust.
-
The N-tert-butylacetamide Moiety (C₆H₁₃NO): This functional group presents a more complex hazard profile. Safety Data Sheets (SDS) for the parent compound, N-tert-butylacetamide, provide conflicting information. While some suppliers classify it as non-hazardous under OSHA standards[2], other sources identify it as a potential irritant to the eyes, skin, and respiratory system, and specify that it may be harmful if swallowed, inhaled, or absorbed through the skin.[3]
Senior Scientist's Assessment: In the absence of definitive data, laboratory safety protocols demand adherence to the more stringent hazard classification. Therefore, This compound must be handled as a substance that is potentially harmful by all routes of exposure (inhalation, ingestion, skin contact) and as a presumed irritant to the skin, eyes, and respiratory tract. This conservative assessment forms the basis for the following PPE and handling recommendations.
The Hierarchy of Controls: A Foundational Approach
Personal Protective Equipment (PPE) is the final line of defense. Its effectiveness is maximized when used in conjunction with more robust safety measures like engineering and administrative controls.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Personal Protective Equipment (PPE) Protocol
The following table summarizes the required PPE for handling this compound. All PPE must meet established regulatory standards, such as those set by ANSI in the United States.[4][5]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid / Handling Powder | Chemical Splash Goggles (ANSI Z87.1) | Double Nitrile Gloves | Flame-Resistant Lab Coat | Required: Work within a certified Chemical Fume Hood. |
| Preparing Solutions | Chemical Splash Goggles (ANSI Z87.1) | Double Nitrile Gloves | Flame-Resistant Lab Coat | Required: Work within a certified Chemical Fume Hood. |
| Performing Reactions / Transfers | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Flame-Resistant Lab Coat | Required: Work within a certified Chemical Fume Hood. |
| General Laboratory Presence | Safety Glasses (ANSI Z87.1) | N/A | Flame-Resistant Lab Coat | N/A (ambient) |
Detailed PPE Specifications:
-
Eye and Face Protection :
-
Safety Glasses : At a minimum, ANSI Z87.1 compliant safety glasses with side shields are required for all personnel in the laboratory space.[5]
-
Chemical Splash Goggles : These are mandatory when actively handling the chemical in solid or liquid form. They provide a seal around the eyes, offering superior protection against splashes and airborne particles compared to safety glasses.[5]
-
Face Shield : A face shield must be worn over chemical splash goggles during operations with a high risk of splashing, such as when transferring large volumes of solutions or working with reactions under pressure. A face shield alone is insufficient protection.[4]
-
-
Body Protection :
-
Hand Protection :
-
Given the presumed risk of skin irritation and harm from absorption, disposable nitrile gloves are the minimum requirement.[5]
-
Double-gloving is strongly recommended. This practice provides an additional protective layer and allows for the safe removal of the outer glove immediately following a potential contamination, minimizing the risk of exposing the inner glove or skin.
-
Gloves must be inspected for tears or holes before use and removed immediately after any contact with the chemical. Hands should be washed thoroughly after glove removal.[7]
-
-
Respiratory Protection :
-
The primary method for respiratory protection is the use of an engineering control : a certified chemical fume hood.[3] All operations involving the solid compound or its solutions must be conducted within a fume hood to prevent inhalation of dust or vapors.
-
If a fume hood is non-operational or unavailable, work must not proceed. A respirator program with fit-testing and training would be required, but this is a less preferable alternative to proper engineering controls.
-
Operational and Disposal Workflow
A systematic approach to handling, decontamination, and disposal is critical to ensuring safety and preventing environmental release.
Caption: A step-by-step workflow for the safe handling and disposal of research chemicals.
Step-by-Step Handling Protocol
-
Preparation :
-
Designate a work area within a certified chemical fume hood.
-
Ensure a safety shower and eyewash station are accessible and unobstructed.
-
Assemble all necessary equipment (spatulas, glassware, solvents) and waste containers before handling the chemical.
-
Prepare two labeled waste containers: one for solid waste and one for liquid waste.
-
-
Handling the Compound :
-
Donning PPE : Put on your lab coat, followed by chemical splash goggles, and finally, two pairs of nitrile gloves.
-
Weighing : If weighing the solid, perform the task on a balance inside the fume hood or in an enclosure that vents into the hood to contain any dust.
-
Transfers : Conduct all transfers of the solid or its solutions within the fume hood.
-
-
Decontamination :
-
Upon completion of work, decontaminate all surfaces and equipment. Wipe down the work area with an appropriate solvent, followed by soap and water.
-
Decontaminate non-disposable equipment before removing it from the fume hood.
-
-
Disposal Plan :
-
Waste Segregation is Paramount . All materials that have come into contact with this compound are considered hazardous waste.
-
Solid Waste : Dispose of contaminated gloves, weigh paper, pipette tips, and other solid materials in the designated "Hazardous Solid Waste" container.
-
Liquid Waste : Dispose of unused solutions or reaction mixtures in the designated "Hazardous Liquid Waste" container. Amides are generally stable but avoid mixing with strong acids or bases in the waste container, as this can induce hydrolysis over time.[8][9]
-
Compliance : All waste disposal must strictly adhere to your institution's Environmental Health & Safety (EHS) guidelines and local regulations.
-
-
Post-Handling :
-
Doffing PPE : Remove PPE in a manner that avoids self-contamination. First, remove the outer pair of gloves. Then, remove the face shield (if used) and goggles. Remove the lab coat, and finally, the inner pair of gloves.
-
Hand Washing : Immediately wash hands thoroughly with soap and water after all work is complete.
-
Emergency Procedures
-
Skin Contact : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[2]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][3]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[3]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
Spill : Evacuate the immediate area. For a small spill within a fume hood, use a chemical spill kit with appropriate absorbent material. For larger spills, evacuate the lab and contact your institution's EHS emergency line.
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-
N-tert-Butylacetamide | C6H13NO | CID 12985 - PubChem. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
